molecular formula C20H15Cl2F2NO4 B14930321 (4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B14930321
M. Wt: 442.2 g/mol
InChI Key: VXQJLPSJVCUGFX-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloro, difluoro, methoxy, and propoxy substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Chloro, difluoro, methoxy, and propoxy groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of oxygen or the addition of hydrogen atoms.

    Substitution: The chloro, difluoro, methoxy, and propoxy groups may participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: It may be used in biological assays to study its effects on various biological systems.

Medicine

    Drug development: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic applications.

Industry

    Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: A simpler analog without the methoxy and propoxy groups.

    4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE: An analog lacking the difluorophenyl group.

Uniqueness

The unique combination of chloro, difluoro, methoxy, and propoxy substituents in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15Cl2F2NO4

Molecular Weight

442.2 g/mol

IUPAC Name

(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H15Cl2F2NO4/c1-3-4-28-18-13(22)5-10(7-17(18)27-2)6-16-20(26)29-19(25-16)11-8-14(23)15(24)9-12(11)21/h5-9H,3-4H2,1-2H3/b16-6+

InChI Key

VXQJLPSJVCUGFX-OMCISZLKSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.